molecular formula C8H4Cl3NO3S B1622053 3,3-Dichloro-2-oxoindoline-5-sulfonyl chloride CAS No. 93783-15-4

3,3-Dichloro-2-oxoindoline-5-sulfonyl chloride

Cat. No.: B1622053
CAS No.: 93783-15-4
M. Wt: 300.5 g/mol
InChI Key: XXQVRYBFEWKZBM-UHFFFAOYSA-N
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Description

3,3-Dichloro-2-oxoindoline-5-sulfonyl chloride is a chemical compound with the molecular formula C8H4Cl3NO3S and a molecular weight of 300.55 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is known for its reactivity due to the presence of both sulfonyl chloride and oxoindoline groups, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichloro-2-oxoindoline-5-sulfonyl chloride typically involves the chlorination of 2-oxoindoline derivatives. One common method includes treating indolin-2-one with chlorosulfonic acid at elevated temperatures to yield the desired sulfonyl chloride derivative . The reaction conditions often require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloro-2-oxoindoline-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include various sulfonamide, sulfonate, and sulfonothioate derivatives, depending on the nucleophile used in the substitution reactions .

Mechanism of Action

The mechanism of action of 3,3-Dichloro-2-oxoindoline-5-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily reacts with nucleophiles such as amines and thiols . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dichloro-2-oxoindoline-5-sulfonamide: This compound is similar in structure but has an amide group instead of a sulfonyl chloride group.

    3,3-Dichloro-2-oxoindoline-5-sulfonate: This compound has a sulfonate group instead of a sulfonyl chloride group.

    2-Oxoindoline-5-sulfonyl chloride: This compound lacks the dichloro substitution on the indoline ring.

Uniqueness

3,3-Dichloro-2-oxoindoline-5-sulfonyl chloride is unique due to the presence of both dichloro and sulfonyl chloride groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of substitution reactions with various nucleophiles makes it particularly valuable in the development of new chemical entities .

Properties

IUPAC Name

3,3-dichloro-2-oxo-1H-indole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3NO3S/c9-8(10)5-3-4(16(11,14)15)1-2-6(5)12-7(8)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQVRYBFEWKZBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)C(C(=O)N2)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239640
Record name 3,3-Dichloro-2-oxoindoline-5-sulphonyl chloride
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Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93783-15-4
Record name 3,3-Dichloro-2,3-dihydro-2-oxo-1H-indole-5-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93783-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dichloro-2-oxoindoline-5-sulphonyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Dichloro-2-oxoindoline-5-sulphonyl chloride
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Record name 3,3-dichloro-2-oxoindoline-5-sulphonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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